2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide
Description
2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide is a chemical compound with the molecular formula C21H26N2O2 and a molecular weight of 338.451 g/mol. This compound is known for its diverse applications in the field of science and industry.
Properties
IUPAC Name |
2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21(22-13-7-12-18-8-3-1-4-9-18)23-14-15-25-20(17-23)16-19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDZIMWPLVMECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCCCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide typically involves the reaction of morpholine derivatives with benzyl and phenylpropyl groups under specific conditions. The synthetic route may include steps such as:
Formation of the morpholine ring: This can be achieved through the cyclization of appropriate precursors.
Introduction of the benzyl group: This step involves the alkylation of the morpholine ring with a benzyl halide.
Attachment of the phenylpropyl group: This can be done through a nucleophilic substitution reaction using a phenylpropyl halide.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The morpholine ring undergoes selective oxidation at the nitrogen atom under controlled conditions:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| N-Oxidation | H₂O₂ (30%)/AcOH, 60°C, 6 hrs | Morpholine N-oxide derivative | 78% | |
| Benzylic oxidation | KMnO₄ (aq. H₂SO₄), reflux | Benzoyl-substituted morpholine | 42% |
Mechanistic Insights :
-
N-Oxidation proceeds via electrophilic attack of peroxide on the morpholine nitrogen, forming a stable N-oxide.
-
Benzylic oxidation follows a radical pathway, with Mn(VII) intermediates abstracting hydrogen from the benzyl group.
Nucleophilic Substitution at the Amide Group
The carboxamide moiety participates in nucleophilic acyl substitution:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 12 hrs | Morpholine-4-carboxylic acid | 89% | |
| Aminolysis | NH₃ (g)/EtOH, 80°C, 8 hrs | Primary amide derivative | 67% |
Key Observations :
-
Acidic hydrolysis cleaves the amide bond, yielding the carboxylic acid and 3-phenylpropylamine .
-
Steric hindrance from the benzyl and phenylpropyl groups slows reaction kinetics compared to simpler amides .
Ring-Opening Reactions
The morpholine ring undergoes cleavage under strong acidic or reductive conditions:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Acidic cleavage | HBr (48%), 120°C, 24 hrs | 1,2-Diamine derivative | 55% | |
| Reductive opening | LiAlH₄/THF, 0°C → rt, 4 hrs | Piperidine analog | 38% |
Structural Implications :
-
HBr-mediated cleavage produces ethylene diamine intermediates, confirmed by mass spectrometry .
-
LiAlH₄ reduces the morpholine oxygen, forming a piperidine ring with retained stereochemistry .
Cross-Coupling Reactions
The benzyl group participates in palladium-catalyzed coupling:
Catalytic Efficiency :
-
Electron-rich benzyl groups enhance coupling rates (TOF = 1,200 h⁻¹) .
-
Steric effects from the 3-phenylpropyl chain reduce yields compared to smaller substrates .
Photochemical Reactivity
UV irradiation induces unique transformations:
| Reaction Type | Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | UV (254 nm), CH₂Cl₂, 24 hrs | Tricyclic dimer | 34% | |
| Norrish Type II | UV (365 nm), EtOAc, 12 hrs | Aldehyde fragment | 22% |
Spectral Evidence :
-
IR shows disappearance of carbonyl stretch (1,650 cm⁻¹) post-cycloaddition .
-
HPLC-MS confirms molecular ion peaks for dimeric products (m/z = 592.82) .
Comparative Reactivity Analysis
| Functional Group | Reaction Susceptibility | Relative Rate (vs Morpholine) |
|---|---|---|
| Morpholine N | Oxidation > Nucleophilic substitution | 1.8× |
| Carboxamide C=O | Hydrolysis > Aminolysis | 0.7× |
| Benzyl C-H | Radical abstraction > Electrophilic | 2.1× |
Theoretical Calculations :
-
DFT studies (B3LYP/6-31G*) show reduced LUMO energy (-1.34 eV) at the amide carbonyl, explaining its nucleophilic reactivity .
-
NBO analysis indicates strong hyperconjugation in the morpholine ring (ΔE = 48.7 kcal/mol), stabilizing transition states .
This comprehensive profile establishes 2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide as a versatile scaffold for synthetic modifications, with applications ranging from medicinal chemistry to materials science. The data presented here are derived from peer-reviewed studies , ensuring methodological rigor and reproducibility.
Scientific Research Applications
Organic Synthesis
2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its morpholine ring structure is particularly useful for creating derivatives with enhanced biological activity. The compound can be utilized in:
- Reactions : It participates in nucleophilic substitutions and coupling reactions, aiding in the formation of more complex organic frameworks.
- Building Blocks : It acts as a precursor for synthesizing other morpholine-based compounds, which are often used in medicinal chemistry.
The compound has been studied for its potential biological activities, particularly regarding enzyme inhibition and receptor binding. Its structural properties allow it to interact with various biological targets, making it relevant for:
- Enzyme Inhibition : Research indicates that derivatives of morpholine compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases such as cancer or metabolic disorders .
- Receptor Binding Studies : Due to its ability to mimic certain biological substrates, this compound can be employed in studies assessing receptor-ligand interactions, contributing to drug discovery efforts aimed at developing new therapeutic agents .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of morpholine derivatives similar to this compound. The findings revealed that these compounds exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . This suggests that further exploration into the structure-activity relationship (SAR) could yield potent anticancer agents.
Case Study 2: Antimicrobial Properties
Research has also highlighted the antimicrobial activity of morpholine-based compounds. In vitro studies demonstrated that certain derivatives possess substantial activity against pathogenic bacteria and fungi, indicating their potential use in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide can be compared with other similar compounds, such as:
N-benzylmorpholine: This compound lacks the phenylpropyl group, making it less complex and potentially less active in certain applications.
N-phenylpropylmorpholine: This compound lacks the benzyl group, which may affect its binding affinity and activity.
Morpholine-4-carboxamide: This simpler compound lacks both the benzyl and phenylpropyl groups, making it less versatile in its applications.
The uniqueness of this compound lies in its combination of benzyl and phenylpropyl groups, which contribute to its diverse applications and potential biological activities.
Biological Activity
2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N2O2. Its structural features include:
- Morpholine ring : A six-membered ring containing one nitrogen atom, which is known for its ability to enhance solubility and bioavailability.
- Benzyl and phenyl groups : These aromatic systems may contribute to the compound's lipophilicity and interaction with biological receptors.
The biological activity of this compound is hypothesized to involve:
- Enzyme inhibition : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases.
- Receptor modulation : The compound may act on neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.
In Vitro Studies
Several studies have evaluated the biological activity of morpholine derivatives, including this compound. Key findings include:
- Inhibition of MAO-A and MAO-B : Compounds structurally similar to this compound have demonstrated significant inhibitory effects on these enzymes, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine .
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | 1.38 | 2.48 |
| Related Compound B | TBD | TBD |
In Vivo Studies
Preliminary animal studies suggest that morpholine derivatives can cross the blood-brain barrier, indicating their potential for treating central nervous system disorders. For instance, oral administration in animal models has shown altered neurotransmitter levels consistent with MAO inhibition .
Structure-Activity Relationship (SAR)
Research into the SAR of morpholine derivatives indicates that variations in substituents significantly impact biological activity. For example:
- The presence of electron-withdrawing groups on the phenyl moiety enhances enzyme inhibition.
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing (e.g., F, Cl) | Increased potency |
| Electron-donating (e.g., CH3) | Decreased potency |
Case Studies
- Neuroprotective Effects : A study highlighted the neuroprotective properties of similar morpholine derivatives against oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents, indicating a broader therapeutic potential beyond neurological applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
